molecular formula C16H13ClF3N3O B13757248 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13757248
M. Wt: 355.74 g/mol
InChI Key: AANPZWISUHSTLW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline hydrochloride is a quinoline derivative characterized by a hydrazino group (-NHNH₂) at position 4, a phenyl substituent at position 2, and a trifluoromethoxy (-OCF₃) group at position 5. While direct data on this compound are sparse in the provided evidence, its structural analogs and substituent effects can be extrapolated from related compounds. Quinoline derivatives are often explored for pharmacological applications due to their ability to interact with biological targets, influenced by substituent electronic and steric properties .

Properties

Molecular Formula

C16H13ClF3N3O

Molecular Weight

355.74 g/mol

IUPAC Name

[2-phenyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-11-6-7-13-12(8-11)15(22-20)9-14(21-13)10-4-2-1-3-5-10;/h1-9H,20H2,(H,21,22);1H

InChI Key

AANPZWISUHSTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)NN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The quinoline scaffold bearing the 6-trifluoromethoxy substituent can be synthesized via classical quinoline synthesis methods such as the Doebner reaction or Pfitzinger reaction, with modifications to introduce the trifluoromethoxy group. For example:

  • The Doebner reaction involves condensation of aniline derivatives with aldehydes and pyruvic acid in acidic media. Using 2-nitrobenzaldehyde derivatives and aniline, the quinoline-4-carboxylic acid intermediate is formed, which can be further functionalized.

  • The trifluoromethoxy group is typically introduced via substituted anilines or benzaldehydes bearing this group, enabling its incorporation into the quinoline ring during cyclization.

Example Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Doebner reaction Aniline, 2-nitrobenzaldehyde, pyruvic acid, acetic acid reflux 12 h 68 Acetic acid solvent favored over trifluoroacetic acid; no chromatography required for purification
Reduction 80% hydrazine hydrate, 10% Pd/C catalyst, isopropanol, reflux 92 Nitro group to amino group conversion; facile isolation without chromatography

Introduction of the Hydrazino Group at Position 4

The hydrazino group at position 4 is introduced through reduction of a nitro or diazonium intermediate, followed by hydrazine substitution.

Diazotization and Reduction to Hydrazine Hydrochloride

A critical intermediate for hydrazino substitution is the formation of trifluoromethyl phenylhydrazine hydrochloride, which can be prepared via diazotization of p-trifluoromethylaniline followed by reduction.

  • Diazotization is performed by adding sodium nitrite to a solution of p-trifluoromethylaniline in concentrated hydrochloric acid at low temperatures (-5 to 15 °C).

  • The diazonium salt formed is then reduced using sodium sulfite under controlled temperature and pH conditions.

  • Acidification with concentrated hydrochloric acid and refluxing yields the hydrazine hydrochloride salt with high purity and yield.

Representative Data from Patent Literature

Embodiment Diazotization Temp (°C) Sodium Sulfite Conc. (%) Reflux Time (h) Yield (%) Purity (%)
1 -5 to 15 22 1 to 4 75-85 97-99
2 0 to 5 22 2 to 3 77-80 97-99
3 5 to 10 20-25 1 to 4 76-80 97-99

These conditions ensure efficient conversion to p-trifluoromethyl phenylhydrazine hydrochloride, which is a key building block for the target compound.

Final Assembly of 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride

Acylation and Amination Steps

  • The quinoline intermediate bearing a nitro group at position 4 is converted to the corresponding acyl chloride using thionyl chloride under reflux.

  • Subsequent reaction with an amine such as 3-(dimethylamino)-1-propylamine in the presence of triethylamine yields an amide intermediate.

  • Reduction of the nitro group to an amine is carried out using hydrazine hydrate and Pd/C catalyst.

  • The amine is then converted to hydrazino functionality via reaction with hydrazine derivatives or through diazotization and reduction.

Purification and Salt Formation

  • The final hydrazino quinoline is converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Purification is achieved by recrystallization without the need for chromatographic separation, improving scalability and yield.

Comparative Analysis of Preparation Methods

Method Aspect Doebner Reaction Route Diazotization-Reduction Route
Starting Materials Aniline, substituted benzaldehydes, pyruvic acid p-Trifluoromethylaniline, sodium nitrite, sodium sulfite
Key Intermediate 2-(2-nitrophenyl)-quinoline-4-carboxylic acid p-Trifluoromethyl phenylhydrazine hydrochloride
Reduction Agent Hydrazine hydrate with Pd/C catalyst Sodium sulfite, ammonium sulfite
Reaction Conditions Reflux in acetic acid or isopropanol Low temperature diazotization, reflux acidification
Yield 68-92% (varies by step) 75-85%
Purity High, recrystallization sufficient 97-99% by HPLC
Scalability Good, no chromatography required Good, solid crystallization and filtration

Summary Table of Key Reaction Parameters for Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Quinoline core synthesis Aniline + 2-nitrobenzaldehyde + pyruvic acid + acetic acid reflux 118 (reflux) 12 68 Doebner reaction, no chromatography needed
Nitro group reduction 80% hydrazine hydrate + 10% Pd/C + isopropanol reflux 82 (reflux) 4-6 92 Amino intermediate formation
Diazotization p-Trifluoromethylaniline + NaNO2 + HCl -5 to 15 1-2 - Formation of diazonium salt
Reduction to hydrazine salt Sodium sulfite + HCl reflux 80-110 1-4 75-85 Hydrazine hydrochloride formation
Final hydrazino substitution Amine intermediate + hydrazine or diazotization/reduction Ambient to reflux 1-4 - Hydrazino group introduction

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antitubercular Activity

The compound is notable for its significant antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of quinoline compounds, including 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride, exhibit effectiveness against various bacterial strains such as methicillin-resistant Staphylococcus aureus and Escherichia coli. The hydrazino group enhances the compound's ability to penetrate bacterial cell membranes, thereby increasing its efficacy.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial cell wall synthesis. Preliminary studies suggest that it may interact with enzymes involved in this process, effectively disrupting bacterial growth. Additionally, the presence of the trifluoromethoxy group is believed to enhance solubility and biological activity, making it an attractive candidate for drug development.

Anticancer Properties

Potential for Cancer Therapy

Research has indicated that quinoline derivatives can also exhibit anticancer properties. The unique structural features of this compound allow it to target specific cellular pathways associated with tumor growth. Studies have shown that this compound may interact with DNA or RNA polymerases, potentially inhibiting their function and affecting cell proliferation.

Cosmetic Formulations

Stability and Efficacy in Topical Applications

Beyond its medicinal applications, there is emerging interest in the use of this compound in cosmetic formulations. Its properties may contribute to the stability and effectiveness of topical products. The compound can be evaluated for safety and efficacy through various dermatological tests to ensure it meets regulatory standards for cosmetic use .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline core with trifluoromethoxy and hydrazino groupsAntibacterial, antitubercular, anticancer
4-Hydrazino-7-chloroquinoline hydrochlorideChlorine substitution on quinolineAntibacterial and antitubercular
6-Chloro-4-hydrazino-2-methylquinoline hydrochlorideMethyl substitution on quinolineAnticancer and antimicrobial

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl and quinoline moieties can interact with aromatic residues in target proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The compound’s key structural features are compared below with analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) logP Key Properties
Target Compound 4-Hydrazino, 2-phenyl, 6-OCF₃ C₁₇H₁₄ClF₃N₃O* ~393.76 (estimated) ~4.2† High lipophilicity; electron-withdrawing OCF₃
4-Hydrazino-6-methylquinoline hydrochloride 4-Hydrazino, 6-CH₃ C₁₀H₁₂ClN₃ 209.68 3.40 Moderate lipophilicity; electron-donating CH₃
4-Hydroxy-2-propyl-8-CF₃-quinoline 4-OH, 2-propyl, 8-CF₃ C₁₃H₁₂F₃NO 255.24 ~3.8‡ Lower nucleophilicity at C4; bulky propyl group

*Estimated based on substituent contributions.
†Predicted via analogy: Trifluoromethoxy increases logP vs. methyl.
‡Estimated using fragment-based methods.

Key Observations:

  • Trifluoromethoxy vs. Methyl (Position 6): The OCF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the CH₃ group in the 6-methyl analog. This could improve membrane permeability but may reduce aqueous solubility .
  • Phenyl vs.
  • Hydrazino vs. Hydroxy (Position 4): The hydrazino group (-NHNH₂) is more nucleophilic and basic than hydroxy (-OH), which may enhance reactivity in condensation reactions or metal coordination .

Biological Activity

4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antitubercular, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is a derivative of quinoline, characterized by the presence of a hydrazine functional group and trifluoromethoxy substituent. Its molecular formula is C16H15ClF3N3O, with a molecular weight of approximately 357.76 g/mol.

PropertyValue
Molecular Formula C16H15ClF3N3O
Molecular Weight 357.76 g/mol
IUPAC Name This compound

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study by Eswaran et al. synthesized various quinoline hydrazone derivatives, demonstrating promising antibacterial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some compounds was as low as 4 μg/mL against Mycobacterium tuberculosis (Mtb) .

The mechanism of action for these compounds often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival. The lipophilic nature of quinoline derivatives aids in their penetration through bacterial membranes, enhancing their efficacy .

Antitubercular Activity

The compound's structural similarities to known antitubercular agents suggest potential efficacy against tuberculosis. Research has shown that quinoline-based compounds can outperform traditional treatments like rifampicin and isoniazid in certain cases . The hydrazone moiety is particularly noteworthy for enhancing the anti-tuberculosis activity through improved binding affinity to target enzymes involved in the bacterial cell wall synthesis.

Antioxidant Activity

Hydrazone derivatives have been recognized for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. A study focused on catechol thiazolyl-hydrazones indicated that structural modifications could lead to enhanced antioxidant activity . The presence of hydroxyl groups in the structure contributes to the ability of these compounds to scavenge free radicals effectively.

Case Studies

  • Antibacterial Efficacy against Drug-resistant Strains :
    A recent study evaluated the effectiveness of several quinoline derivatives, including those similar to this compound, against drug-resistant strains of E. coli. The results showed that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Antitubercular Activity :
    Another investigation assessed the antitubercular properties of newly synthesized quinoline derivatives. Compounds demonstrated MIC values as low as 1 μg/mL against Mtb strains, indicating strong potential for further development as antitubercular agents .
  • Antioxidant Properties :
    A study on hydrazone derivatives highlighted their ability to reduce oxidative stress markers in vitro. Compounds showed a dose-dependent inhibition of reactive oxygen species (ROS) production in cell lines, suggesting their potential therapeutic application in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthesis protocols for 4-Hydrazino-2-phenyl-6-trifluoromethoxyquinoline Hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. Key steps include:

  • Trifluoromethoxy group introduction : Achieved via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Hydrazino group attachment : Requires controlled pH (6–8) and temperature (60–80°C) to avoid side reactions like over-alkylation .
  • Purification : Recrystallization in ethanol or methanol, followed by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the hydrochloride salt .
    Purity is validated using HPLC (>95%) and NMR spectroscopy to confirm structural integrity .

Q. How do structural features (e.g., trifluoromethoxy substitution) influence physicochemical properties?

The 6-trifluoromethoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the hydrazino group at position 4 provides nucleophilic reactivity for further derivatization . X-ray crystallography or DFT calculations can confirm steric effects of the phenyl group at position 2, which may hinder rotational freedom and stabilize binding conformations .

Q. What are the standard methods for initial biological activity screening?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
  • Solubility assessment : Measured in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes, DNA)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to proteins like topoisomerase II .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for DNA intercalation .
  • Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., kinase ATP sites) to predict selectivity .

Q. What stability challenges arise under varying experimental conditions, and how are they mitigated?

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, requiring storage at 0–6°C to prevent hydrazine oxidation .
  • pH sensitivity : Hydrolysis of the hydrazino group occurs below pH 4; buffered solutions (pH 6–8) are recommended for biological assays .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation; experiments should use amber glassware .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across studies) be resolved?

Discrepancies often arise from:

  • Substituent positional isomers : Compare activity of 6-trifluoromethoxy vs. 7-trifluoromethoxy analogs (e.g., 10-fold differences in MIC due to steric hindrance) .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to reduce variability .
  • Metabolic stability : Use hepatic microsome assays to identify rapid clearance pathways that may skew in vitro/in vivo correlations .

Q. What strategies are used to elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .
  • Proteomics : SILAC labeling tracks protein expression changes in treated vs. untreated cells .
  • Chemical Proteomics : Photoaffinity probes map target engagement in live cells .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps to improve yield .
  • Data Validation : Cross-validate bioactivity with orthogonal assays (e.g., ATP depletion assays alongside MTT) .
  • Safety Protocols : Handle hydrazine derivatives in fume hoods; monitor for genotoxicity via Ames tests .

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